molecular formula C19H20BrN3O4 B5583995 N'-[(E)-(4-bromophenyl)methylideneamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide

N'-[(E)-(4-bromophenyl)methylideneamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide

Cat. No.: B5583995
M. Wt: 434.3 g/mol
InChI Key: LLMICYBQZCKIFZ-WSDLNYQXSA-N
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Description

N’-[(E)-(4-bromophenyl)methylideneamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide is a complex organic compound characterized by the presence of bromine, methoxy groups, and an oxamide functional group

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s always important to use personal protective equipment and follow good laboratory practices .

Future Directions

The future research directions for this compound could be vast, depending on its potential applications. It could be explored for its potential uses in medicinal chemistry, materials science, or other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylideneamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide typically involves a multi-step process:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to introduce the bromine atom at the desired position.

    Condensation Reaction: The bromophenyl intermediate is then subjected to a condensation reaction with an appropriate amine to form the imine linkage.

    Oxamide Formation: The final step involves the reaction of the imine with an oxamide precursor under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylideneamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylideneamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: The compound’s unique properties can be exploited in the development of novel materials with specific electronic, optical, or mechanical characteristics.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylideneamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: Depending on the target, the compound can influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Properties

IUPAC Name

N'-[(E)-(4-bromophenyl)methylideneamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O4/c1-26-16-8-5-13(11-17(16)27-2)9-10-21-18(24)19(25)23-22-12-14-3-6-15(20)7-4-14/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)(H,23,25)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMICYBQZCKIFZ-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NN=CC2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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